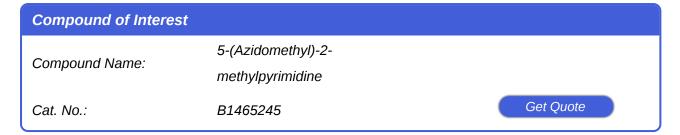


A Comprehensive Technical Guide to 5-(azidomethyl)-2-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, a proposed synthetic pathway, and potential applications of **5-(azidomethyl)-2-methylpyrimidine**. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Structure and IUPAC Name

The chemical structure of **5-(azidomethyl)-2-methylpyrimidine** is characterized by a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] A methyl group is attached at the 2-position, and an azidomethyl group is substituted at the 5-position.

Structure:

IUPAC Name: 5-(azidomethyl)-2-methylpyrimidine

The nomenclature of pyrimidine derivatives follows standard IUPAC rules for heterocyclic compounds.[1][3] The pyrimidine ring is numbered to give the heteroatoms the lowest possible locants (1 and 3). The substituents are then named and numbered accordingly.

Physicochemical Properties (Predicted)



As specific experimental data for **5-(azidomethyl)-2-methylpyrimidine** is not readily available in the public domain, the following table summarizes predicted physicochemical properties. These values are estimations based on the chemical structure and can serve as a preliminary guide for experimental work.

Property	Predicted Value
Molecular Formula	C ₆ H ₇ N ₅
Molecular Weight	149.16 g/mol
Appearance	Expected to be a solid or oil
Boiling Point	Not available
Melting Point	Not available
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Proposed Synthetic Pathway

A plausible synthetic route for **5-(azidomethyl)-2-methylpyrimidine** can be conceptualized based on established methods for the synthesis of pyrimidine derivatives and the conversion of functional groups. A common strategy involves the synthesis of a 5-(halomethyl)pyrimidine intermediate followed by nucleophilic substitution with an azide salt.

A potential logical workflow for the synthesis is outlined below:



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Caption: Proposed synthetic workflow for **5-(azidomethyl)-2-methylpyrimidine**.

Experimental Protocols



The following are detailed, generalized methodologies for the key steps in the proposed synthesis of **5-(azidomethyl)-2-methylpyrimidine**.

4.1. Synthesis of 5-(halomethyl)-2-methylpyrimidine (Intermediate)

A common route to introduce a halomethyl group at the 5-position of a pyrimidine ring involves the halogenation of a 5-methylpyrimidine precursor. Alternatively, a 5-hydroxymethylpyrimidine can be converted to its corresponding halomethyl derivative.

Protocol: Halogenation of 5-hydroxymethyl-2-methylpyrimidine

- Reaction Setup: To a solution of 5-hydroxymethyl-2-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), add a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise at 0 °C.
- Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Quench the reaction by carefully adding ice-cold water. Separate
 the organic layer, and extract the aqueous layer with the organic solvent. Combine the
 organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under
 reduced pressure. Purify the crude product by column chromatography on silica gel to yield
 5-(chloromethyl)-2-methylpyrimidine.

4.2. Synthesis of **5-(azidomethyl)-2-methylpyrimidine** (Final Product)

The final step involves the conversion of the halomethyl group to an azidomethyl group via nucleophilic substitution with sodium azide.

Protocol: Azidation of 5-(chloromethyl)-2-methylpyrimidine

- Reaction Setup: Dissolve 5-(chloromethyl)-2-methylpyrimidine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction Conditions: Add sodium azide (NaN₃) (1.2-2.0 equivalents) to the solution and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.



Monitor the reaction progress by TLC.

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract
the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic
extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure. Purify the resulting crude product by column chromatography to obtain 5(azidomethyl)-2-methylpyrimidine.

Potential Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of many therapeutic agents.[4] The introduction of an azidomethyl group provides a versatile handle for further chemical modification, particularly through bioorthogonal "click chemistry".

5.1. Role as a Synthetic Building Block

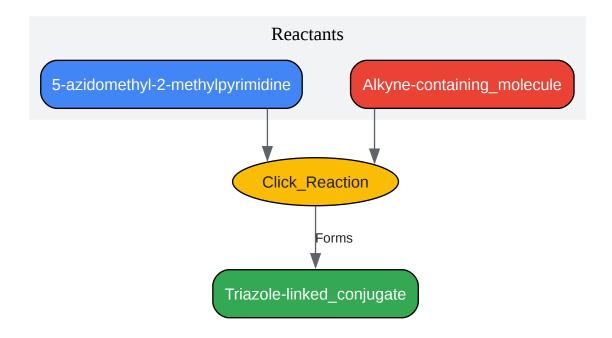
5-(azidomethyl)-2-methylpyrimidine can serve as a valuable intermediate in the synthesis of more complex molecules. The azide group can be readily transformed into other functional groups, such as amines via reduction, or participate in cycloaddition reactions.

5.2. Application in Click Chemistry for Drug Discovery

The azide moiety is one of the key functional groups in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are central to "click chemistry," a powerful tool in drug discovery for creating libraries of compounds and for bioconjugation.

The logical relationship for its application in click chemistry is depicted below:





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Caption: Application of **5-(azidomethyl)-2-methylpyrimidine** in click chemistry.

This approach allows for the efficient coupling of the pyrimidine scaffold to other molecules of interest, such as peptides, sugars, or other small molecules, to generate novel drug candidates or molecular probes. This strategy is widely employed for lead generation and optimization in modern drug discovery.[5]

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